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Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)-1H-imidazole

Cat. No.: B7845509

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the crystallographic analysis of imidazole
derivatives. While a comprehensive search of scientific literature and crystallographic
databases did not yield specific data for the crystal structure of 1-(4-Methoxybenzyl)-1H-
imidazole, this document presents a thorough analysis of the closely related compound, 1-(4-
methoxyphenyl)-1H-imidazole. This analogue, lacking only the methylene bridge of the
requested molecule, offers significant structural insights that are invaluable for research in drug
design and materials science involving this class of compounds.

The data and protocols presented herein are based on the findings reported in the
crystallographic and spectroscopic characterization of 1-(4-methoxyphenyl)-1H-imidazole.

Data Presentation

The following tables summarize the key quantitative data from the crystal structure analysis of
1-(4-methoxyphenyl)-1H-imidazole.

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula C10H10N20
Formula Weight 174.20
Temperature 100(2) K
Wavelength 1.54178 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 11.2325(3) A
b 5.6883(2) A
C 13.5186(4) A
a 90°

B 96.653(1)°

y 90°

Volume 857.94(5) Az
z 4

Density (calculated) 1.348 Mg/m3
Absorption Coefficient 0.758 mm~1
F(000) 368
Refinement Details

R-int 0.029
Goodness-of-fit on F2 1.05

Final R indices [I>2a()]

R1 =0.035, wR2 = 0.089

R indices (all data)

R1=0.036, wR2 = 0.090
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Table 2: Selected Bond Lengths (A)

Bond Length (A) Bond Length (A)
01-C1 1.370(1) N2-C8 1.323(1)
01-C10 1.428(1) N2-C9 1.381(1)
N1-C4 1.428(1) c2-C3 1.382(2)
N1-C8 1.383(1) C3-C4 1.387(2)
N1-C9 1.329(1) C4-C5 1.391(1)

Angle Degree (°) Angle Degree (°)
C1-01-C10 117.8(1) C8-N2-C9 106.3(1)
C4-N1-C8 125.8(1) 01-C1-C2 115.5(1)
C4-N1-C9 127.8(1) 01-C1-C6 124.8(1)
C8-N1-C9 106.2(1) N1-C4-C3 119.2(1)
N1-C8-N2 111.1(2) N1-C4-C5 120.3(1)
N1-C9-N2 110.1(2) N1-C8-H8A 124.4

Experimental Protocols

The methodologies employed in the synthesis and crystallographic analysis of 1-(4-
methoxyphenyl)-1H-imidazole are detailed below.

Synthesis and Crystallization

1-(4-methoxyphenyl)-1H-imidazole was obtained from commercial sources and used without
further purification. Single crystals suitable for X-ray diffraction were grown from a slow
evaporation of a solution of the compound in an appropriate solvent at room temperature.

X-ray Data Collection and Structure Refinement
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A suitable single crystal was selected and mounted on a diffractometer. The crystal was kept at
a constant temperature of 100(2) K during data collection. The structure was solved using
direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were
refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a
riding model.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical processes
involved in the crystal structure determination of 1-(4-methoxyphenyl)-1H-imidazole.
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Synthesis & Crystallization

Commercial 1-(4-methoxyphenyl)-1H-imidazole

Slow Evaporation for Single Crystal Growth

X-ray Diffraction

Data Collection on Diffractometer (100 K)

Structure Solution & Refinement

y

Structure Solution (Direct Methods)

l

Full-Matrix Least-Squares Refinement on F2

Data Qutput

Final Crystallographic Model

Generation of Data Tables (Bond Lengths, Angles, etc.)
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Experimental workflow for the crystal structure analysis.
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 To cite this document: BenchChem. [Crystal Structure Analysis of 1-(4-Methoxybenzyl)-1H-
imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7845509#crystal-structure-analysis-of-1-4-
methoxybenzyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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